3,4,5-trimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide
Description
The compound 3,4,5-trimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7-trien-11-ylidene]benzamide is a structurally complex heterocyclic molecule featuring a tricyclic core fused with a benzamide moiety. The tricyclic system comprises 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7-triene, substituted with a methyl group at position 12 and an (11E)-ylidene group. The benzamide component is heavily functionalized with 3,4,5-trimethoxy substituents, which are known to enhance solubility and influence bioactivity through steric and electronic effects. While direct synthetic details for this compound are absent in the provided evidence, analogous structures (e.g., and ) suggest that its synthesis likely involves cyclization steps to form the tricyclic core, followed by coupling with the trimethoxybenzamide group using reagents like EDC/HOBt.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-21-11-7-12-13(27-9-26-12)8-16(11)28-19(21)20-18(22)10-5-14(23-2)17(25-4)15(6-10)24-3/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZGZYAVMGTGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide typically involves multiple steps. One common approach starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride . This intermediate can then react with an appropriate amine to form the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3,4,5-trimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a class of tricyclic benzamide derivatives. Key structural analogs include:
*The target compound’s molecular formula is inferred as approximately C₂₀H₁₈N₂O₅S based on structural similarity to and .
Key Observations :
- Substituent Effects: The 3,4,5-trimethoxy group on the benzamide likely increases hydrophilicity compared to mono- or dimethoxy analogs (e.g., and ).
- Tricyclic Core Variations: The methyl group at position 12 and the thia-dioxa-aza arrangement differentiate the target compound from simpler bicyclic or monocyclic analogs (e.g., triazolobenzotriazines in ).
Physicochemical Properties
- Melting Points : Analogous compounds (e.g., 11d and 11e in ) exhibit melting points between 151–215°C, influenced by hydrogen bonding and crystallinity. The target compound’s trimethoxy groups may lower its melting point compared to less polar analogs.
- Molecular Weight : Estimated at ~440–450 g/mol, placing it in a range typical for drug-like molecules (200–500 g/mol).
Computational Similarity Analysis
- Tanimoto Coefficient : Structural analogs like those in and likely share a Tanimoto index >0.7 with the target compound, indicating moderate-to-high similarity.
- Bioactivity Clustering : suggests that compounds with similar structures (e.g., shared tricyclic cores) cluster in bioactivity profiles, hinting at overlapping molecular targets.
Biological Activity
The compound 3,4,5-trimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its intricate structure features multiple functional groups that may contribute to its biological activity. The presence of methoxy groups and a benzamide moiety suggests potential interactions with various biological targets.
Antitumor Activity
Research indicates that derivatives of This compound exhibit significant antitumor properties. For instance:
- Ester S5 , a derivative of TMCA (3,4,5-trimethoxycinnamic acid), demonstrated notable cytotoxicity against various cancer cell lines such as PC-3 and A549 with IC50 values ranging from 0.50 to 17.22 μM .
Antiviral Properties
The compound has shown promise as an antiviral agent as well. Studies have highlighted its ability to inhibit viral replication through modulation of cellular pathways involved in viral entry and replication.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored through its action on inflammatory mediators. It has been shown to downregulate pro-inflammatory cytokines and inhibit pathways leading to inflammation.
Central Nervous System (CNS) Activity
Research suggests that derivatives of this compound may also possess CNS activity, potentially influencing neurotransmitter systems and offering therapeutic avenues for neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:
- Methoxy Substitutions : Compounds with multiple methoxy groups generally exhibit enhanced activity compared to those with fewer substitutions.
- Aromatic Systems : The presence of aromatic rings in the structure contributes significantly to the binding affinity and selectivity towards biological targets.
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of various TMCA derivatives, ester S2 was identified as a potent modulator of P-glycoprotein (P-gp), which is crucial for overcoming multidrug resistance in cancer therapies. The compound exhibited high modulatory activity at 1 μM without significant cytotoxicity .
Case Study 2: CNS Activity Assessment
Another investigation assessed the effects of the compound on neurotransmitter release in neuronal cultures. Results indicated that it could enhance dopamine release while inhibiting glutamate-induced excitotoxicity, suggesting potential use in treating conditions like Parkinson's disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
